(1R,7S,8R)-4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylic acid
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with different reactants and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine molecular structure .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This includes understanding the reactants, products, and conditions of the reaction .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can give important information about how the compound behaves under different conditions .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R,7S,8R)-4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylic acid involves the protection of a diol followed by a ring closure reaction to form the bicyclic structure. The carboxylic acid group is then introduced through oxidation of a methyl group. ", "Starting Materials": [ "2,3-dimethyl-1,4-benzenediol", "methyl acrylate", "sodium borohydride", "acetic acid", "chromic acid" ], "Reaction": [ "Protection of diol with methyl acrylate in the presence of sodium borohydride", "Ring closure reaction using acetic acid as a solvent to form the bicyclic structure", "Oxidation of one of the methyl groups using chromic acid to form the carboxylic acid group" ] } | |
CAS No. |
2648902-19-4 |
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
(1S,7R)-4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-9(2)12-3-5-6(4-13-9)7(5)8(10)11/h5-7H,3-4H2,1-2H3,(H,10,11)/t5-,6+,7? |
InChI Key |
GANQJFGXPFUBNX-MEKDEQNOSA-N |
Isomeric SMILES |
CC1(OC[C@@H]2[C@@H](C2C(=O)O)CO1)C |
Canonical SMILES |
CC1(OCC2C(C2C(=O)O)CO1)C |
Purity |
95 |
Origin of Product |
United States |
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